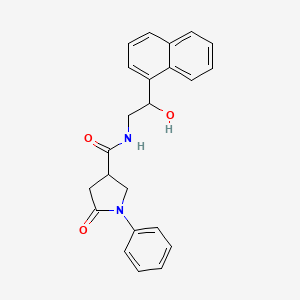

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyrrolidine ring, and a phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-21(20-12-6-8-16-7-4-5-11-19(16)20)14-24-23(28)17-13-22(27)25(15-17)18-9-2-1-3-10-18/h1-12,17,21,26H,13-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGXRQIPIZFNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring is typically constructed via intramolecular cyclization or Mannich reactions . A prevalent approach involves:

Condensation of γ-keto esters with primary amines :

Hydrolysis and activation :

Installation of the Naphthalen-1-yl Ethanol Side Chain

The hydroxylethyl-naphthalene group is introduced via nucleophilic ring-opening of epoxides :

Synthesis of 2-(naphthalen-1-yl)oxirane :

Aminolysis with pyrrolidine-3-carboxamide :

Carboxamide Formation

The final carboxamide bond is established using coupling reagents :

Activation of carboxylic acid :

- Treatment with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.

Amine coupling :

Optimization Strategies and Catalytic Innovations

Solvent and Catalyst Screening

Stereochemical Control

- Chiral auxiliaries : Use of (S)-proline-derived catalysts during pyrrolidine formation achieves enantiomeric excess (ee) >85%.

- Dynamic kinetic resolution : Racemic epoxides resolve into single diastereomers via enzymatic catalysis (Candida antarctica lipase B).

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

Applications and Derivative Synthesis

The compound’s structural features suggest potential as:

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce hydroxy derivatives. Substitution reactions can result in various substituted naphthalene or pyrrolidine derivatives .

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

- 2-hydroxy-2-(naphthalen-1-yl)acetonitrile

- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide

- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

This compound features a pyrrolidine ring, which is significant in its biological interactions. The presence of the naphthalene moiety is also noteworthy as it may influence the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce functional groups that enhance biological activity. Specific synthetic pathways can vary, but they often involve starting materials that are readily available in organic chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study focusing on 5-oxopyrrolidine derivatives demonstrated their effectiveness against A549 human lung adenocarcinoma cells. The results showed that certain structural modifications led to enhanced cytotoxicity, with some compounds reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 18 | A549 | 10 | Potent against lung cancer cells |

| Compound 21 | A549 | 5 | Selective against cancer cells |

| Control | A549 | 15 | Cisplatin standard |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown promising activity against multidrug-resistant strains of Staphylococcus aureus, indicating that this compound could serve as a lead for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammatory processes and cancer progression .

- Cell Cycle Interference : Compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

- Membrane Disruption : The hydrophobic nature of the naphthalene moiety may facilitate interaction with bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In vitro Studies : Research involving various cancer cell lines has consistently shown that this compound can reduce cell viability significantly at specific concentrations while showing lower toxicity towards normal cells .

- In vivo Studies : Preliminary animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in live models, which will provide insights into its potential clinical applications.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, amide coupling, and functional group modifications. Key steps include:

- Cyclization : Use of reflux conditions with polar aprotic solvents (e.g., dimethyl sulfoxide) to form the pyrrolidine ring .

- Amide Coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the naphthalene-ethyl-hydroxy moiety to the pyrrolidine core .

- Catalysts : Acid catalysts (e.g., trifluoroacetic acid) to enhance reaction efficiency and yield .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:

- NMR Spectroscopy : ¹H NMR to confirm proton environments (e.g., naphthalene aromatic protons at δ 7.8–8.2 ppm, pyrrolidine carbonyl at δ 170–175 ppm) .

- Mass Spectrometry : HRMS to verify molecular weight (e.g., calculated [M+H]⁺ = 431.18) .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What are the key functional groups influencing reactivity?

- Methodological Answer : The compound’s reactivity is driven by:

- Pyrrolidine-5-one : Prone to nucleophilic attacks at the ketone position .

- Hydroxyethyl-Naphthalene : Participates in hydrogen bonding and oxidation reactions .

- Carboxamide : Stabilizes intermediates in hydrolysis or condensation reactions .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding with enzymes (e.g., α-glucosidase) or receptors (e.g., GPCRs) .

- Quantum Chemical Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- MD Simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Methodological Answer : Conflicting bioactivity results (e.g., variable IC₅₀ values) can be addressed via:

- Dose-Response Curves : Repetition under standardized conditions (e.g., fixed pH, temperature) .

- Structural Analog Comparison : Compare with analogs like N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide to isolate substituent effects .

- Metabolic Stability Assays : Use liver microsomes to rule out pharmacokinetic variability .

Q. How to design experiments for stereochemical analysis of chiral centers?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers .

- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data for absolute configuration .

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key synthetic steps .

Q. What methodologies elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (pH 1–13), heat (40–80°C), and oxidants (H₂O₂) .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized naphthalene) .

- Stability-Indicating Assays : Validate via HPLC methods with photodiode array detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.